

# Application Notes and Protocols: Utilizing ISAM-140 in Combination with Immunotherapy

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## Compound of Interest

Compound Name: ISAM-140

Cat. No.: B15570728

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These application notes provide a comprehensive overview of **ISAM-140**, a potent and selective A<sub>2</sub>B adenosine receptor (A<sub>2</sub>BAR) antagonist, and its application in cancer immunotherapy. The document outlines the compound's mechanism of action, presents key preclinical data, and offers detailed protocols for experimental validation.

## Introduction: Targeting the Adenosine Pathway

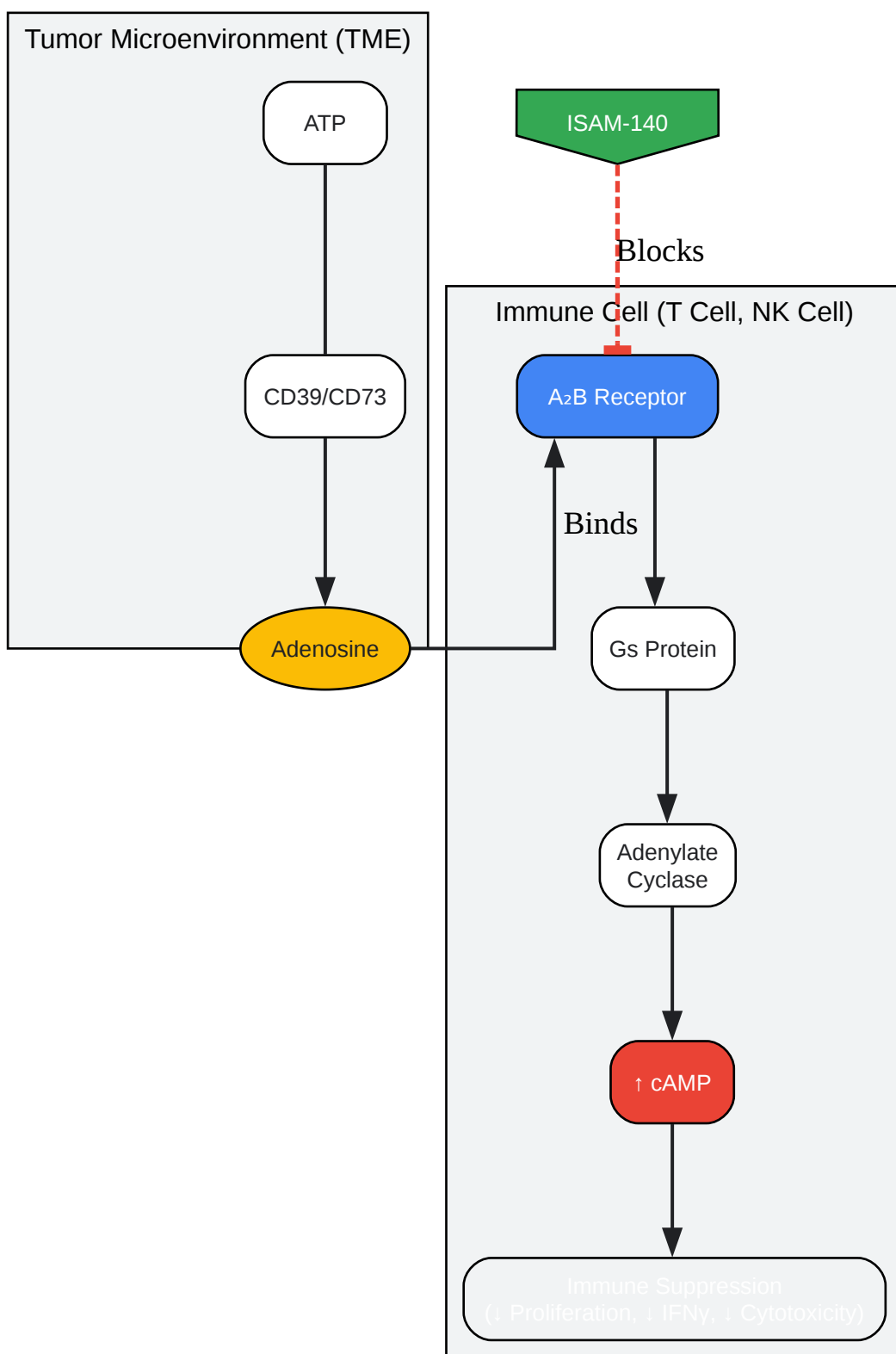
The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine, a metabolite that potently suppresses anti-tumor immune responses.[1][2] Adenosine exerts its immunosuppressive effects by binding to receptors on immune cells, primarily the A<sub>2</sub>A and A<sub>2</sub>B adenosine receptors (A<sub>2</sub>AR and A<sub>2</sub>BAR).[3][4] This signaling cascade inhibits the function of crucial effector cells like T cells and Natural Killer (NK) cells, allowing tumors to evade immune destruction.[5][6]

**ISAM-140** is a small molecule antagonist designed to selectively block the A<sub>2</sub>B adenosine receptor.[5][7] By inhibiting this pathway, **ISAM-140** aims to reverse adenosine-mediated immunosuppression, thereby restoring the cytotoxic activity of immune cells and enhancing the efficacy of cancer immunotherapies, such as immune checkpoint blockade.[8][9] The A<sub>2</sub>BAR has been identified as a promising therapeutic target, as its blockade can rescue lymphocyte activity and prevent the growth of patient-derived cancer spheroids.[4][5]

## Mechanism of Action of ISAM-140

In the TME, hypoxia and cellular stress lead to the release of ATP, which is rapidly converted to adenosine by the ectonucleotidases CD39 and CD73.[2][3] Adenosine then binds to A<sub>2</sub>B receptors on T cells and NK cells. The A<sub>2</sub>BAR is a G protein-coupled receptor that can signal through G<sub>s</sub>, G<sub>i</sub>, and G<sub>q</sub> proteins, leading to downstream effects that include the accumulation of cyclic AMP (cAMP).[7][10] Elevated cAMP levels are a key mechanism behind the suppression of immune cell proliferation, cytokine release (e.g., IFN $\gamma$ ), and cytotoxicity.[7][11]

**ISAM-140** acts as a competitive antagonist at the A<sub>2</sub>B receptor, preventing adenosine from binding and initiating the downstream immunosuppressive signaling. This blockade restores T cell and NK cell function, promotes an anti-tumor immune response, and can increase the ratio of cytotoxic CD8<sup>+</sup> T cells to regulatory CD4<sup>+</sup> T cells within the tumor.[5]



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**Caption:** ISAM-140 blocks adenosine-A<sub>2</sub>BAR signaling to reverse immune suppression.

## Application Note 1: In Vitro Characterization of ISAM-140

This section details the in vitro properties of **ISAM-140** and provides protocols for its characterization.

### Quantitative Data Summary

The following table summarizes the key in vitro performance metrics for **ISAM-140** and related A<sub>2</sub>B antagonists.

Parameter	Compound Group	Value	Experimental Context	Source
Binding Affinity (K <sub>i</sub> )	ISAM-140 & other A <sub>2</sub> BAR antagonists	3.50–24.3 nM	Radioligand binding assays against human A <sub>2</sub> BAR expressed in HEK-293 cells.	[5]
Functional Antagonism	ISAM-140	Inhibits cAMP accumulation	Measured in HEK-293 cells stimulated with 100 nM NECA (a potent adenosine analog).	[5]
Lymphocyte Proliferation Rescue	ISAM-140	12 µM	Concentration used to rescue T cell and NK cell proliferation from suppression by 0.1 mM adenosine.	[5]

### Experimental Protocols

This protocol is used to determine the functional antagonistic activity of **ISAM-140** by measuring its ability to inhibit agonist-induced cAMP production.

#### Materials:

- HEK-293 cells stably expressing the human A<sub>2</sub>B adenosine receptor.
- Cell culture medium (e.g., DMEM with 10% FBS).
- **ISAM-140**.
- NECA (5'-(N-Ethylcarboxamido)adenosine).
- cAMP assay kit (e.g., HTRF or ELISA-based).
- 96-well cell culture plates.

#### Methodology:

- **Cell Seeding:** Seed the A<sub>2</sub>BAR-expressing HEK-293 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- **Compound Preparation:** Prepare a serial dilution of **ISAM-140** in assay buffer. Also, prepare a stock solution of the agonist NECA.
- **Antagonist Incubation:** Remove the culture medium and add the various concentrations of **ISAM-140** to the wells. Incubate for 30 minutes at 37°C.
- **Agonist Stimulation:** Add NECA to the wells at a final concentration of 100 nM to stimulate cAMP production. Incubate for an additional 30 minutes at 37°C.
- **cAMP Measurement:** Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
- **Data Analysis:** Plot the cAMP concentration against the log concentration of **ISAM-140**. Calculate the IC<sub>50</sub> value, which represents the concentration of **ISAM-140** required to inhibit 50% of the NECA-stimulated cAMP response.

This assay assesses the ability of **ISAM-140** to restore the proliferation of immune cells that have been suppressed by adenosine.

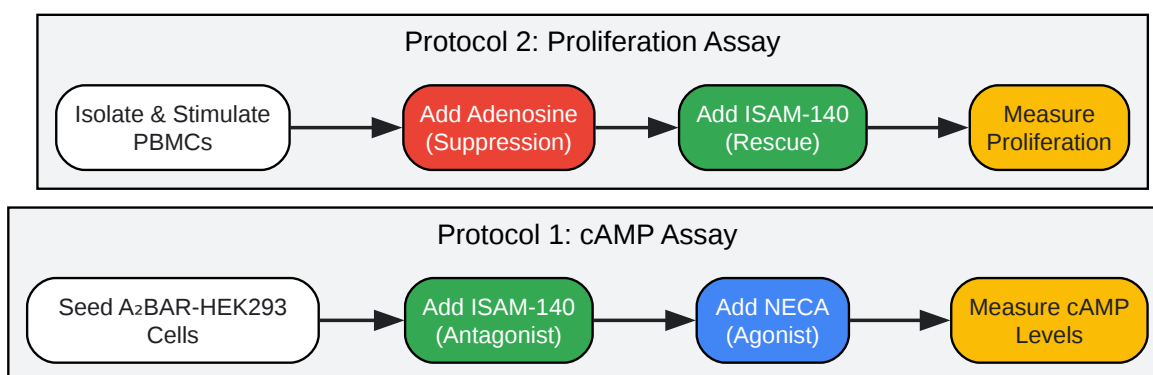
#### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs).
- Lymphocyte culture medium (e.g., RPMI-1640 with 10% FBS, IL-2).
- T cell activation stimulus (e.g., anti-CD3/CD28 beads).
- Adenosine.
- **ISAM-140**.
- Proliferation dye (e.g., CFSE) or <sup>3</sup>H-thymidine.
- Flow cytometer or scintillation counter.
- 96-well round-bottom plates.

#### Methodology:

- PBMC Isolation and Staining: Isolate PBMCs from healthy donor blood. If using a proliferation dye, label the cells with CFSE according to the manufacturer's protocol.
- Culture Setup: Seed  $1 \times 10^5$  PBMCs per well in a 96-well plate.
- Treatment Groups:
  - Unstimulated Control (cells + medium).
  - Stimulated Control (cells + anti-CD3/CD28 beads).
  - Suppressed Control (cells + beads + 0.1 mM Adenosine).
  - **ISAM-140** Test Group (cells + beads + 0.1 mM Adenosine + 12  $\mu$ M **ISAM-140**).
- Incubation: Incubate the plate for 3-5 days at 37°C, 5% CO<sub>2</sub>.

- Proliferation Measurement:
  - CFSE Method: Harvest cells, stain for immune cell markers (e.g., CD4, CD8), and analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE dye.
  - <sup>3</sup>H-Thymidine Method: Add <sup>3</sup>H-thymidine for the final 18 hours of incubation. Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.
- Data Analysis: Compare the proliferation levels in the **ISAM-140** test group to the suppressed and stimulated controls to quantify the rescue effect.



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**Caption:** Workflow for in vitro characterization of **ISAM-140**'s functional activity.

## Application Note 2: Evaluating ISAM-140 in 3D Tumor Spheroid Models

Patient-derived tumor spheroids are advanced 3D culture models that recapitulate aspects of the TME, including the presence of immune cells, making them ideal for testing immunotherapies.<sup>[5]</sup>

### Quantitative Data Summary

The following table summarizes key findings from studies using **ISAM-140** in patient-derived breast cancer spheroid models.

Parameter	Treatment	Result	Experimental Context	Source
Spheroid Viability	ISAM-140	Significantly Reduced	4-day exposure of breast cancer spheroids.	[5]
Spheroid Growth	ISAM-140	Significantly Reduced over time	Real-time imaging of spheroid cultures.	[5]
Immune Cell Ratio	ISAM-140	Significantly Increased CD8/CD4 Ratio	Analysis of tumor-infiltrating lymphocytes (TILs) within the spheroids.	[5]

## Experimental Protocol

This protocol describes the setup and analysis of a co-culture system to evaluate the effect of **ISAM-140** on tumor growth and immune cell activity.

Materials:

- Fresh patient tumor tissue (e.g., from breast cancer resection).
- Tissue dissociation enzymes (e.g., collagenase, hyaluronidase).
- Ultra-low attachment plates.
- Spheroid culture medium.
- Autologous or allogeneic PBMCs/TILs.
- **ISAM-140**.
- Live/Dead cell viability stain.

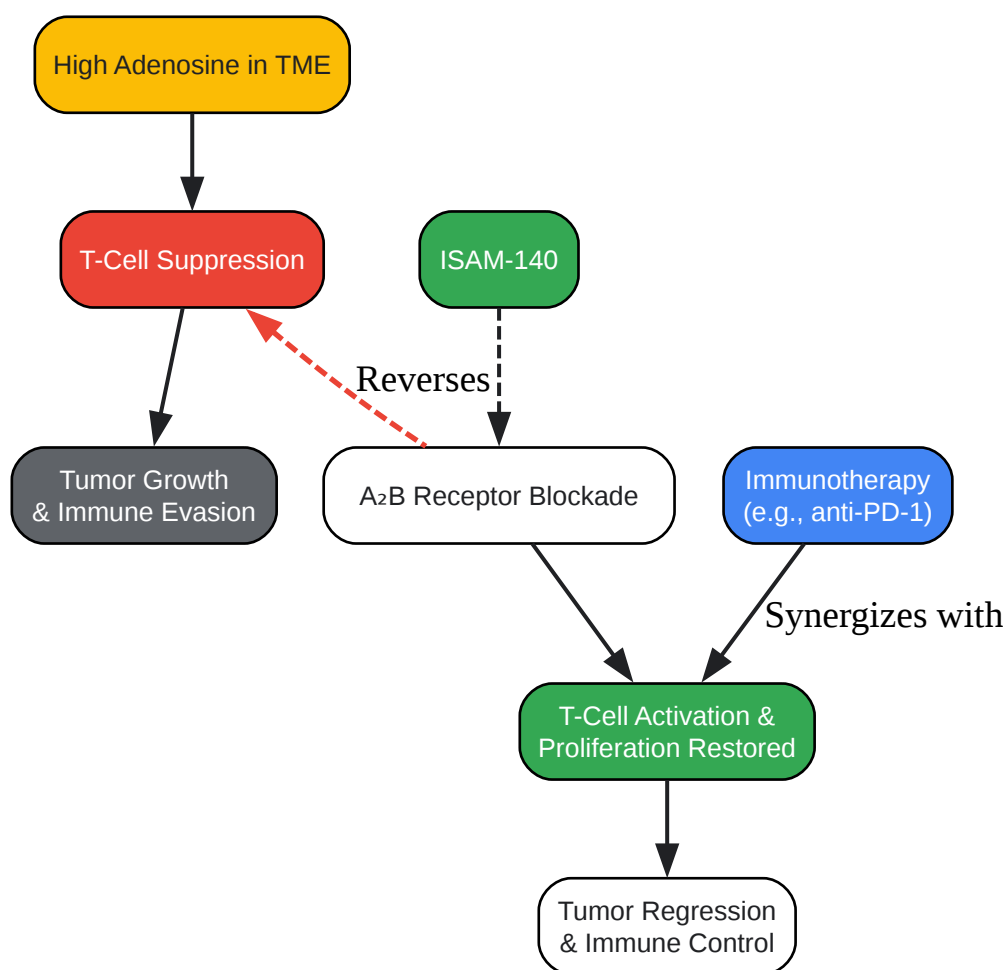


- Antibodies for flow cytometry (e.g., CD45, CD3, CD4, CD8, EpCAM).
- High-content imaging system.

#### Methodology:

- Spheroid Generation:
  - Mechanically and enzymatically digest the fresh tumor tissue to obtain a single-cell suspension.
  - Seed the cells into ultra-low attachment plates to allow for self-assembly into spheroids over 24-48 hours. The resulting spheroids should contain both tumor cells (EpCAM+) and immune cells (CD45+).[5]
- Co-Culture Setup:
  - Once stable spheroids have formed, add PBMCs or expanded TILs to the wells.
  - Add **ISAM-140** at the desired concentration to the treatment wells. Include an untreated control group.
- Monitoring Spheroid Growth:
  - Monitor spheroid growth and morphology daily using a high-content imaging system. Measure the spheroid diameter or area over time (e.g., 4-7 days).
  - At the end of the experiment, stain spheroids with a Live/Dead viability assay and image to assess cytotoxicity.
- Immune Cell Infiltration and Phenotyping:
  - At the end of the co-culture, carefully collect the spheroids.
  - Dissociate the spheroids back into a single-cell suspension.
  - Stain the cells with a panel of fluorescently labeled antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8).

- Analyze the cell populations by flow cytometry to determine the ratio of CD8+ to CD4+ T cells and the overall infiltration of immune cells into the tumor spheroid.
- Data Analysis:
  - Compare spheroid growth curves between treated and untreated groups.
  - Quantify the percentage of live and dead cells within the spheroids.
  - Calculate the CD8/CD4 T cell ratio for each condition and assess for statistically significant differences.



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**Caption:** ISAM-140 synergizes with immunotherapy to overcome suppression and promote tumor control.

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